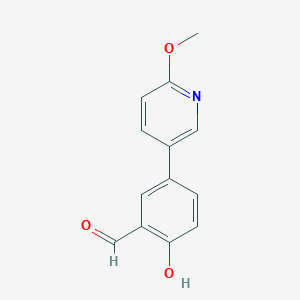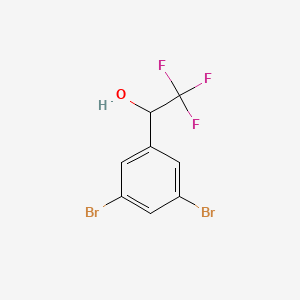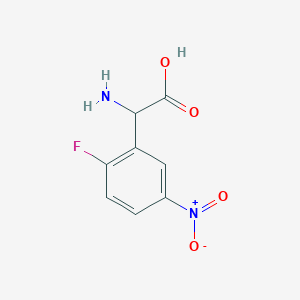
Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C16H23NO4S and a molecular weight of 325.42 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tosyl group (4-methylphenylsulfonyl) attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine derivative with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base, such as triethylamine or pyridine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tosyl group.
Aplicaciones Científicas De Investigación
Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5,5-dimethylpyrrolidine-2-carboxylate: Lacks the tosyl group, resulting in different chemical reactivity and biological activity.
Tosylpyrrolidine-2-carboxylate: Lacks the ethyl ester group, affecting its solubility and reactivity.
5,5-Dimethyl-1-tosylpyrrolidine-2-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ethyl ester.
Uniqueness
Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate is unique due to the presence of both the tosyl group and the ethyl ester group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and applications in various fields of research.
Propiedades
Número CAS |
905706-74-3 |
|---|---|
Fórmula molecular |
C16H23NO4S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
ethyl 5,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H23NO4S/c1-5-21-15(18)14-10-11-16(3,4)17(14)22(19,20)13-8-6-12(2)7-9-13/h6-9,14H,5,10-11H2,1-4H3 |
Clave InChI |
KBTGDSPBENVRLB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
![4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12278571.png)
![N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278572.png)

![2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B12278591.png)

![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)




